molecular formula C8H7F2NO2 B1380835 3-Amino-2,6-difluoro-5-methylbenzoic acid CAS No. 1785570-19-5

3-Amino-2,6-difluoro-5-methylbenzoic acid

Cat. No.: B1380835
CAS No.: 1785570-19-5
M. Wt: 187.14 g/mol
InChI Key: OYZFWPNMRPSOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,6-difluoro-5-methylbenzoic acid is a fluorinated benzoic acid derivative with a molecular formula of C₈H₇NO₂F₂. It features an amino group (-NH₂) at position 3, fluorine atoms at positions 2 and 6, and a methyl group (-CH₃) at position 5 on the aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. Its CAS number is reported inconsistently across sources: 1785570-19-5 () and 1373232-87-1 (), highlighting the need for verification in primary literature.

Properties

IUPAC Name

3-amino-2,6-difluoro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-3-2-4(11)7(10)5(6(3)9)8(12)13/h2H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZFWPNMRPSOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,6-difluoro-5-methylbenzoic acid typically involves the following steps:

    Nitration: The starting material, 2,6-difluoro-5-methylbenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Purification: The resulting this compound is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-difluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-Nitro-2,6-difluoro-5-methylbenzoic acid.

    Reduction: 3-Amino-2,6-difluoro-5-methylbenzyl alcohol.

    Substitution: 3-Amino-2,6-dimethoxy-5-methylbenzoic acid.

Scientific Research Applications

3-Amino-2,6-difluoro-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,6-difluoro-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atoms may enhance binding affinity through hydrophobic interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

4-Aminobenzoic Acid

  • Formula: C₇H₇NO₂
  • Substituents: Amino group at position 4; lacks fluorine and methyl groups.
  • Properties: A key precursor in folate synthesis. The absence of fluorine reduces its electronegativity and lipophilicity compared to 3-amino-2,6-difluoro-5-methylbenzoic acid.

3-Amino-4-hydroxybenzoic Acid

  • Formula: C₇H₇NO₃
  • Substituents: Amino at position 3, hydroxyl (-OH) at position 3.
  • Properties : Hydroxyl group enhances hydrogen-bonding capacity but reduces stability under acidic conditions compared to fluorine substituents.

4-Fluorobenzoic Acid

  • Formula : C₇H₅FO₂
  • Substituents: Single fluorine at position 4; lacks amino and methyl groups.
  • Properties: The electron-withdrawing fluorine increases acidity (pKa ~2.5) compared to unsubstituted benzoic acid (pKa ~4.2). The absence of amino and methyl groups limits its utility in targeted drug design.

2,6-Difluorophenol

  • Formula : C₆H₄F₂O
  • Substituents : Fluorines at positions 2 and 6; hydroxyl group at position 1.
  • Properties: Phenolic structure differs from benzoic acid derivatives. The hydroxyl group increases solubility in polar solvents but reduces metabolic stability.

Key Differentiators of this compound

Substituent Synergy

  • Methyl Group: The 5-methyl substituent increases lipophilicity, which may enhance membrane permeability compared to non-methylated analogues like 3-amino-2,6-difluorobenzoic acid.
  • Amino Group: Provides a site for hydrogen bonding or derivatization (e.g., amide formation), a feature absent in non-amino-containing analogues like 2,6-difluorobenzoic acid.

Comparative Data Table

Compound Name Molecular Formula Substituent Positions CAS Number Key Properties
This compound C₈H₇NO₂F₂ 3-NH₂, 2-F, 6-F, 5-CH₃ 1785570-19-5 High lipophilicity, moderate acidity
4-Aminobenzoic acid C₇H₇NO₂ 4-NH₂ 150-13-0 Water-soluble, folate precursor
2,6-Difluorophenol C₆H₄F₂O 2-F, 6-F, 1-OH 28177-48-2 Polar, used in polymer synthesis
4-Fluorobenzoic acid C₇H₅FO₂ 4-F 456-22-4 High acidity, agrochemical intermediate

Research Implications and Gaps

While the provided evidence catalogs structural analogues, detailed physicochemical or biological data (e.g., pKa, logP, bioactivity) for this compound remain scarce. Future studies should focus on:

Experimental Characterization : Measure solubility, stability, and acidity under physiological conditions.

Structure-Activity Relationships (SAR): Compare its efficacy in drug-relevant assays against non-fluorinated or non-methylated analogues.

Synthetic Applications : Explore its utility as a building block for fluorinated pharmaceuticals, leveraging its unique substituent synergy.

Biological Activity

3-Amino-2,6-difluoro-5-methylbenzoic acid (CAS No. 1785570-19-5) is an organic compound with significant potential in various biological applications due to its unique chemical structure, which includes an amino group, two fluorine atoms, and a carboxylic acid group attached to a benzene ring. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H7F2NO2
  • Molecular Weight : 187.14 g/mol
  • Canonical SMILES : CC1=CC(=C(C(=C1F)C(=O)O)F)N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites of enzymes.
  • Hydrophobic Interactions : The fluorine atoms enhance binding affinity through hydrophobic interactions.
  • Ionic Interactions : The carboxylic acid group can participate in ionic interactions, stabilizing the compound's binding to its target.

Anti-inflammatory Properties

Research has indicated that this compound may exhibit anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential for treating inflammatory diseases.

Anticancer Activity

Preliminary studies have explored the compound's anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. This suggests a mechanism where the compound may selectively target cancer cells while sparing normal cells.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3-Amino-2,6-difluorobenzoic acidSimilar fluorinated structureModerate anti-inflammatory effects
3-Amino-5-methylbenzoic acidLacks fluorine atomsLimited anticancer activity
2,6-Difluoro-5-methylbenzoic acidFluorinated but no amino groupMinimal biological activity

Case Studies

  • In Vivo Efficacy in Diabetic Retinopathy Models
    A study investigated the efficacy of this compound in a streptozotocin-induced diabetic rat model. Results indicated that systemic administration significantly reduced retinal vascular leakage, a key factor in diabetic retinopathy. This was attributed to the compound's ability to modulate inflammatory pathways and improve vascular integrity .
  • Phytotoxicity Studies
    Research on derivatives of benzoic acids highlighted the selective phytotoxicity of compounds similar to this compound against specific weed species. These findings suggest potential applications in agricultural chemistry for controlling weed growth without affecting crop yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.